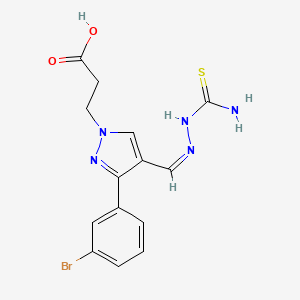
(Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C14H14BrN5O2S and its molecular weight is 396.26. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-(3-bromophenyl)-4-((2-carbamothioylhydrazono)methyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Regiospecific Synthesis and Structure Determination : The synthesis of compounds related to the requested chemical structure, such as pyrazole derivatives, is often regiospecific, meaning the chemical reactions produce a specific structural isomer of the compound. Correct identification of these regioisomers is crucial and has been achieved through sophisticated techniques like single-crystal X-ray analysis, which unambiguously determines the structure. These compounds exhibit extensive hydrogen bonding and unique crystalline structures, highlighting the intricate details of molecular interactions and the importance of accurate structural determination in chemical synthesis (Kumarasinghe et al., 2009).
Biological Activities and Applications
Anticancer Potential : Novel thiazolyl-pyrazole derivatives, closely related to the compound of interest, have shown promising anticancer activities. Computational studies and cytotoxicity assessments against human liver carcinoma cell lines have identified several compounds with significant binding affinities to the epidermal growth factor receptor kinase (EGFR), suggesting potential applications in cancer therapy. These findings underscore the importance of structural variation and functionalization in developing effective anticancer agents (Sayed et al., 2019).
Antimicrobial Properties : Research into pyrazole and fused pyrazolopyrimidine derivatives has uncovered their antimicrobial activities. Specific compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains, contributing valuable insights into the design of new antimicrobial agents. This research highlights the potential of pyrazole-based compounds in addressing resistant microbial infections (Abunada et al., 2008).
Inhibition of Mycolic Acid Biosynthesis : Cyclopropene and cyclopropane fatty acids, structurally similar to the requested compound, have been investigated for their ability to inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial species. These studies provide a foundation for developing new therapeutic strategies against mycobacterial diseases, including tuberculosis (Hartmann et al., 1994).
特性
IUPAC Name |
3-[3-(3-bromophenyl)-4-[(Z)-(carbamothioylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O2S/c15-11-3-1-2-9(6-11)13-10(7-17-18-14(16)23)8-20(19-13)5-4-12(21)22/h1-3,6-8H,4-5H2,(H,21,22)(H3,16,18,23)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICFKAPTQQSDOQ-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=NNC(=S)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=N\NC(=S)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

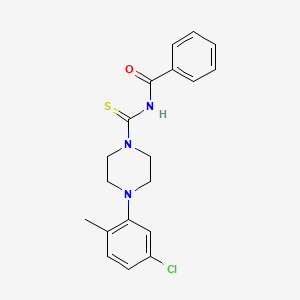
![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2600502.png)



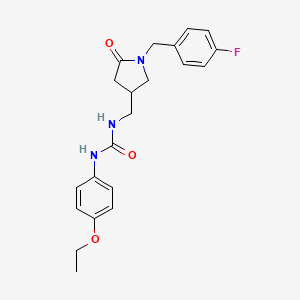
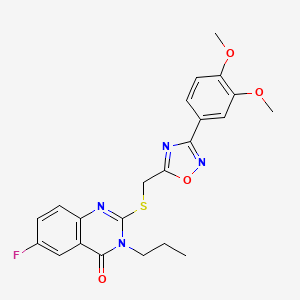

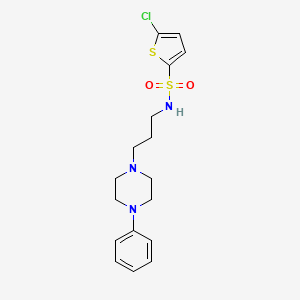



![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)